Cas no 3067-13-8 (Benzoapyrene-1,6-quinone)
Benzoapyrene-1,6-quinone structure
Product Name:Benzoapyrene-1,6-quinone
CAS-nummer:3067-13-8
MF:C20H10O2
MW:282.29220533371
CID:309633
PubChem ID:18300
Update Time:2025-04-19
Benzoapyrene-1,6-quinone Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzo[a]pyrene-1,6-dione
- Benzo[a]pyrene-1,6-quinone
- 1, 6-Benzo[a]pyrenedione
- 1,6-BENZO(A)PYRENEQUINONE
- 1,6-Benzo[a]pyrenequinone
- 1,6-Dihydrobenzo[a]pyrene-1,6-dione
- BaP-1,6-dione
- benzo(a)pyrene-1,6-quinone
- benzo[a]pyrene 1,6-quinone
- benzo< a> pyrene-1,6-dione
- DTXSID80952917
- benzo[pqr]tetraphene-1,6-dione
- Benzo(a)pyrene 1,6-dione
- Benzo(a)pyrene-1,6-dione, radical ion(1-)
- Q26998371
- BENZO(A)PYRENE-1,6-DIONE
- NSC-30985
- 3-07-00-04371 (Beilstein Handbook Reference)
- BP-1,6-Quinone
- benzo[b]pyrene-1,6-dione
- MS3758O6C7
- 64133-79-5
- 1,6-Benzo[a]pyrenedione
- UNII-MS3758O6C7
- NSC30985
- AKOS030255113
- NSC 30985
- 1,6-Benzo(a)pyrenedione
- BRN 2334217
- starbld0014779
- SCHEMBL8205281
- 3067-13-8
- pentacyclo[10.6.2.0?,?.0?,??.0??,??]icosa-1(18),2(7),3,5,9,11,13,16,19-nonaene-8,15-dione
- DS-010347
- Benzo[a]pyrene-1,6-dione; 1,6-Dihydrobenzo[a]pyrene-1,6-dione; NSC 30985
- Benzoapyrene-1,6-quinone
-
- Inchi: 1S/C20H10O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22/h1-10H
- InChI-sleutel: OXWHZARNAGLRFL-UHFFFAOYSA-N
- LACHT: O=C1C2C=CC=CC=2C2C=CC3C(C=CC4=CC=C1C=2C=34)=O
Berekende eigenschappen
- Exacte massa: 282.0681
- Monoisotopische massa: 282.06808
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 0
- Complexiteit: 548
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 34.1
- XLogP3: 4.3
Experimentele eigenschappen
- Dichtheid: 1.1639 (rough estimate)
- Smeltpunt: 295°C (rough estimate)
- Kookpunt: 384.91°C (rough estimate)
- Vlampunt: 200.2°C
- Brekindex: 1.6440 (estimate)
- Oplosbaarheid: Chloroform (Slightly, Heated)
- PSA: 34.14
- LogboekP: 4.26070
Benzoapyrene-1,6-quinone Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | B205860-10mg |
Benzo[a]pyrene-1,6-quinone |
3067-13-8 | 10mg |
$ 257.00 | 2023-04-19 | ||
| TRC | B205860-100mg |
Benzo[a]pyrene-1,6-quinone |
3067-13-8 | 100mg |
$ 1975.00 | 2023-04-19 | ||
| A2B Chem LLC | AB40791-10mg |
Benzo[a]pyrene-1,6-dione |
3067-13-8 | 10mg |
$375.00 | 2024-04-20 | ||
| A2B Chem LLC | AB40791-100mg |
Benzo[a]pyrene-1,6-dione |
3067-13-8 | 100mg |
$2042.00 | 2024-04-20 |
Benzoapyrene-1,6-quinone Gerelateerde literatuur
-
Keda Zhao,Minjie Li,Lixia Zhao,Nan Sang,Liang-Hong Guo Environ. Sci.: Nano 2021 8 527
-
Cuyler K. Borrowman,Shouming Zhou,Timothy E. Burrow,Jonathan P. D. Abbatt Phys. Chem. Chem. Phys. 2016 18 205
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